Exclusive Substrate Specificity of 1-Oleoyl-2-arachidonoyl-sn-glycerol for sn-1-Specific Diacylglycerol Lipase Alpha (DAGLα)
Unlike alternative DAGs, 1-oleoyl-2-arachidonoyl-sn-glycerol is the endogenous and specific substrate for sn-1-specific diacylglycerol lipase alpha (DAGLα), the primary biosynthetic enzyme for 2-arachidonoylglycerol (2-AG). This specificity is the foundation for its use in characterizing DAGLα inhibitors. In assays using COS cell membranes over-expressing recombinant human DAGLα, OAG is utilized to measure enzymatic activity and screen for inhibitors, a function that generic DAG analogs like 1-oleoyl-2-acetyl-sn-glycerol or 1,2-dioleoyl-sn-glycerol cannot replicate due to their inability to be hydrolyzed by this specific lipase to yield 2-AG [1].
| Evidence Dimension | Substrate for DAGLα to produce 2-AG |
|---|---|
| Target Compound Data | Specific and quantitative hydrolysis by DAGLα |
| Comparator Or Baseline | 1-oleoyl-2-acetyl-sn-glycerol, 1,2-dioleoyl-sn-glycerol (DOG), 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) |
| Quantified Difference | OAG is the native substrate; comparators do not serve as functional substrates for 2-AG biosynthesis in this pathway |
| Conditions | In vitro enzyme assay with recombinant human DAGLα over-expressed in COS cell membranes |
Why This Matters
This is the only DAG species that can be used to directly quantify the activity and inhibition of the primary 2-AG biosynthetic enzyme, making it an irreplaceable tool for endocannabinoid research and drug discovery.
- [1] Bisogno T, Cascio MG, Saha B, et al. Development of the first potent and specific inhibitors of endocannabinoid biosynthesis. Biochim Biophys Acta. 2006;1761(2):205-212. doi:10.1016/j.bbalip.2005.12.009 View Source
